An In-Depth Technical Guide to 4-(3-Methoxyphenyl)-1H-imidazole: Properties, Characterization, and Scientific Context
An In-Depth Technical Guide to 4-(3-Methoxyphenyl)-1H-imidazole: Properties, Characterization, and Scientific Context
Introduction: The Imidazole Scaffold in Modern Chemistry
The imidazole ring is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties, hydrogen bonding capabilities, and its presence in vital biological molecules like the amino acid histidine. As a five-membered aromatic heterocycle, it is amphoteric—capable of acting as both a weak acid and a weak base—which allows for diverse biological interactions and synthetic modifications. Its derivatives form the core of numerous pharmaceuticals, including antifungal agents, anti-inflammatory drugs, and anti-cancer therapies.
This guide focuses on a specific, synthetically valuable derivative: 4-(3-Methoxyphenyl)-1H-imidazole . This molecule combines the versatile imidazole core with a methoxy-substituted phenyl ring, a common feature in pharmacologically active compounds. While specific, publicly available experimental data for this precise isomer is limited, this document provides a comprehensive framework for its synthesis, characterization, and property evaluation. By leveraging established principles and data from closely related isomers, this guide serves as a robust technical resource for researchers in drug discovery and chemical synthesis, explaining not just the "what" but the "why" behind the scientific investigation of this compound.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental properties of a molecule are dictated by its structure. Understanding these characteristics is the first step in any research or development pipeline.
Chemical Structure and Computed Data
The structure of 4-(3-Methoxyphenyl)-1H-imidazole features a phenyl ring attached to the C4 position of the imidazole ring, with a methoxy group at the meta-position (position 3) of the phenyl ring.
Caption: Chemical structure of 4-(3-Methoxyphenyl)-1H-imidazole.
The following table summarizes key physicochemical parameters, which are essential for designing experiments, predicting bioavailability, and assessing potential reactivity.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₀N₂O | - |
| Molecular Weight | 174.20 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 40.08 Ų | Predicted |
| LogP (Octanol-Water Partition Coeff.) | 1.6 - 2.5 | Predicted |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 2 | Calculated |
Note: TPSA and LogP values are estimations based on computational models for this structure and its isomers. Experimental validation is required.
Physical State and Solubility
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Physical Form: Based on related imidazole derivatives, 4-(3-Methoxyphenyl)-1H-imidazole is expected to be a solid at room temperature.
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Solubility: The molecule possesses both polar (imidazole N-H) and non-polar (methoxyphenyl) regions. It is predicted to have low solubility in water but good solubility in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). This profile is critical for selecting appropriate solvents for synthesis, purification, and biological assays.
Acidity and Basicity (pKa)
The imidazole ring is amphoteric.
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Basicity: The lone pair on the sp²-hybridized nitrogen (N3) acts as a proton acceptor. The conjugate acid of imidazole has a pKa of approximately 7.0, making it a stronger base than pyridine.
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Acidity: The proton on the N1 nitrogen can be abstracted. Imidazole itself is a very weak acid, with a pKa of around 14.5.
The electron-donating methoxy group on the phenyl ring is expected to have a minor electronic effect on the imidazole pKa values, but they should remain within this established range.
Part 2: Synthesis and Characterization Workflow
The synthesis and unambiguous identification of the target molecule are paramount. The following sections detail a robust workflow, from initial reaction to final structural confirmation.
Proposed Synthesis: A Multi-Component Approach
A highly efficient and common method for creating substituted imidazoles is the Radziszewski reaction or a related one-pot, three-component condensation. This approach offers high convergence and allows for the assembly of the imidazole core from simple building blocks.
Caption: General workflow for the synthesis and validation of 4-(3-Methoxyphenyl)-1H-imidazole.
Experimental Protocol: One-Pot Synthesis
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Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxybenzaldehyde (1.0 eq), ammonium acetate (2.5-5.0 eq), and a suitable solvent such as glacial acetic acid or ethanol.
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Reagent Addition: Slowly add a 1,2-dicarbonyl compound, such as glyoxal (40% solution in water, 1.0 eq), to the stirring mixture.
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Reaction: Heat the mixture to reflux (typically 80-120 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water or a dilute ammonium hydroxide solution to precipitate the crude product.
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Isolation: Collect the resulting solid by vacuum filtration, washing thoroughly with cold water to remove residual salts and acetic acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-(3-Methoxyphenyl)-1H-imidazole.
Spectroscopic and Chromatographic Characterization
Unambiguous structural confirmation is achieved through a combination of modern analytical techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure and connectivity. Samples are typically dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆.
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¹H NMR (Proton NMR): This technique provides information on the number, environment, and connectivity of hydrogen atoms.
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Expected Signals:
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Imidazole Protons: Two distinct signals in the aromatic region (~7.0-8.0 ppm), one for the C2-H and one for the C5-H.
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Phenyl Protons: A complex multiplet pattern between ~6.8-7.5 ppm, characteristic of a 1,3-disubstituted benzene ring.
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Methoxy Protons: A sharp singlet at ~3.8 ppm, corresponding to the -OCH₃ group.
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N-H Proton: A broad singlet that may appear over a wide range (often >10 ppm) and can exchange with D₂O.
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¹³C NMR (Carbon NMR): This provides information on the carbon skeleton of the molecule.
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Expected Signals:
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Imidazole Carbons: Signals for C2, C4, and C5, typically in the range of 115-140 ppm.
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Phenyl Carbons: Six distinct signals in the aromatic region (~110-160 ppm), including the ipso-carbon attached to the imidazole and the carbon attached to the methoxy group (~160 ppm).
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Methoxy Carbon: A signal around 55-56 ppm.
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B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
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Protocol: A dilute solution of the purified compound in a solvent like acetonitrile or methanol is analyzed via electrospray ionization (ESI) coupled with a mass analyzer (e.g., TOF or Quadrupole).
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Expected Result: The primary result will be the molecular ion peak. For 4-(3-Methoxyphenyl)-1H-imidazole (C₁₀H₁₀N₂O), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 175.0866 m/z . This provides definitive confirmation of the molecular formula.
C. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Imidazole) | 3100 - 3400 (broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=C, C=N (Aromatic/Imidazole) | 1450 - 1620 | Stretching |
| C-O (Methoxy) | 1200 - 1300 (strong) | Asymmetric Stretching |
| C-O (Methoxy) | 1000 - 1100 (strong) | Symmetric Stretching |
The presence of a broad N-H stretch and strong C-O stretches would be key diagnostic features in the IR spectrum.
Part 3: Chemical Reactivity and Applications
Reactivity Profile
The reactivity of 4-(3-Methoxyphenyl)-1H-imidazole is governed by the interplay between the electron-rich imidazole ring and the attached phenyl group.
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N-Alkylation/Acylation: The N1 position, after deprotonation with a mild base, is a potent nucleophile, readily undergoing alkylation or acylation. This is a primary route for further functionalization.
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N-Coordination: The lone pair on the N3 nitrogen makes it an excellent ligand for coordinating with metal ions, a property exploited in catalysis and materials science.
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Electrophilic Aromatic Substitution: The imidazole ring is generally resistant to electrophilic substitution due to the deactivating effect of the nitrogen atoms. The methoxy-activated phenyl ring, however, is susceptible to substitution at the ortho and para positions relative to the methoxy group.
Significance in Drug Discovery and Research
The imidazole scaffold is of immense interest to medicinal chemists. The specific structure of 4-(3-Methoxyphenyl)-1H-imidazole makes it a valuable building block for several reasons:
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Structural Motif: The methoxyphenyl group is a common feature in many biologically active compounds, where it can engage in key interactions with protein targets.
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Synthetic Handle: The reactive nitrogen atoms of the imidazole core provide straightforward attachment points for building molecular complexity and generating libraries of related compounds for screening.
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Broad-Spectrum Potential: Given the wide range of activities associated with substituted imidazoles—including antifungal, anticancer, and anti-inflammatory properties—this molecule serves as an excellent starting point for new drug discovery programs.
Part 4: Safety and Handling
While specific toxicology data for 4-(3-Methoxyphenyl)-1H-imidazole is not available, data from related imidazole derivatives should be used to guide handling procedures.
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General Hazards: Similar compounds are often classified as irritants. Aggregated GHS information for isomers suggests potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Recommended Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or powder.
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Avoid contact with skin and eyes.
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Conclusion
4-(3-Methoxyphenyl)-1H-imidazole is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its structural, physical, and chemical properties, grounded in the established science of the imidazole class. By outlining detailed protocols for its synthesis and characterization, we establish a self-validating workflow for any researcher entering this area. The insights into its reactivity and potential applications underscore its value as a scaffold for innovation. As with any chemical investigation, the predictive and generalized information presented here must be substantiated with rigorous experimental data, for which this guide provides the foundational methodology.
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